3-(4-Fluorophenyl)-2-methyl-3-oxopropanoate
Overview
Description
3-(4-Fluorophenyl)-2-methyl-3-oxopropanoate is a useful research compound. Its molecular formula is C10H8FO3- and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioanalytical Method Development for Acetylcholinesterase Inhibitors
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate is identified as a molecule with acetylcholinesterase inhibition property. A rapid and selective RP-HPLC bioanalytical method has been developed for its quantitative measurement, which is important in drug development processes (Nemani, Shard, & Sengupta, 2018).
Asymmetric Reduction in Bioorganic Chemistry
Ethyl 3-aryl-3-oxopropanoates, including compounds similar to the one , are reduced enantioselectively to their corresponding alcohols using Rhizopus species. This process is significant in the synthesis of various bioorganic compounds (Salvi & Chattopadhyay, 2006).
Electrochemical Capacitor Applications
Electroactive polymers derived from 3-(4-fluorophenyl)thiophene have been studied for their potential in electrochemical capacitor applications. These materials show promising energy and power densities, highlighting their utility in energy storage technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Synthesis and Activity of Antiandrogens
3-(Substituted thio)-2-hydroxypropionanilides, including variants with a 4-fluorophenyl group, have been synthesized and tested for antiandrogen activity. This research contributes to the development of novel treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
In Silico Evaluation of Thiazole Derivatives
Compounds structurally related to 3-(4-Fluorophenyl)-2-methyl-3-oxopropanoate have been synthesized and their antiproliferative activity has been investigated. This includes in silico target and toxicity predictions, contributing to the field of drug design and discovery (Yurttaş, Evren, & Özkay, 2022).
Antidepressant Activity Study
The synthesis and antidepressive activity of related compounds have been explored, contributing to the understanding of potential new treatments for depression (Yuan, 2012).
Chromium Detection in Biological Systems
A synthesized probe containing a similar molecular structure has been applied for detecting chromium ions in living cells, demonstrating the utility of such compounds in bioanalytical chemistry (Mani et al., 2018).
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,13,14)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDQOMYXIDCELX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FO3- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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